4-(1H,1H-Heptafluorobutoxy)aniline
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Overview
Description
4-(1H,1H-Heptafluorobutoxy)aniline is an organofluorine compound characterized by the presence of a heptafluorobutoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H,1H-Heptafluorobutoxy)aniline typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield, low cost, and minimal pollution. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1H,1H-Heptafluorobutoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and other functionalized aromatic compounds.
Scientific Research Applications
4-(1H,1H-Heptafluorobutoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorinated side chain
Mechanism of Action
The mechanism of action of 4-(1H,1H-Heptafluorobutoxy)aniline involves its interaction with molecular targets through the aromatic ring and the fluorinated side chain. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)aniline
- 4-Fluoroaniline
- 4-(Trifluoromethoxy)aniline
Uniqueness
4-(1H,1H-Heptafluorobutoxy)aniline is unique due to the presence of the heptafluorobutoxy group, which imparts distinct chemical and physical properties compared to other fluorinated anilines. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific interactions with biological targets .
Properties
CAS No. |
142706-74-9 |
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Molecular Formula |
C10H8F7NO |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,4-heptafluorobutoxy)aniline |
InChI |
InChI=1S/C10H8F7NO/c11-8(12,9(13,14)10(15,16)17)5-19-7-3-1-6(18)2-4-7/h1-4H,5,18H2 |
InChI Key |
MSKXUCZYFWBJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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